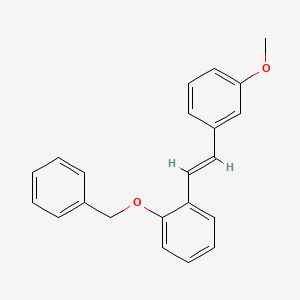
1-(Benzyloxy)-2-(3-methoxystyryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various benzene derivatives with methoxystyryl groups has been explored in several studies. For instance, the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives was achieved through the Knoevenagel reaction, which involved the reaction of (4-methoxyphenyl)acetonitrile with different aldehydes . Another synthesis approach utilized the Horner-Wadsworth-Emmons reaction to produce 1,4-bis(4-methoxylstyryl)benzene, which was then analyzed as a wavelength shifter in liquid scintillator systems . Additionally, the synthesis of 1,2-dihydro-3-benzoxepins was reported, starting from α-substituted 2-bromo-β-methoxystyrenes, which underwent bromine-lithium exchange followed by reaction with epoxides and subsequent cyclization .
Molecular Structure Analysis
The molecular structure of these benzene derivatives is characterized by the presence of methoxystyryl groups, which influence their photophysical properties. For example, the presence of α-cyano groups in the 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives contributes to their high photoluminescence . The molecular structure of 1,4-bis(4-methoxylstyryl)benzene was further investigated through density functional calculations to understand its electronic structure characteristic in the scintillation process .
Chemical Reactions Analysis
The interaction of benzene derivatives with other chemical agents has been studied, such as the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, which is related to complex formation and ion formation mechanisms . The oxidation process of 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups was also examined to understand the behavior of the oxidized species .
Physical and Chemical Properties Analysis
The physical and chemical properties of these benzene derivatives are closely linked to their molecular structure. The photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives were studied in different states, including the liquid crystalline state and isotropic melt, revealing significant bathochromic shifts in emission spectra . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit were also investigated, showing smectic-like packing and the influence of lateral flexible alkoxy units on mesogenic behavior .
Aplicaciones Científicas De Investigación
Photoluminescent Properties
The compound 1-(Benzyloxy)-2-(3-methoxystyryl)benzene has been explored for its photoluminescent properties. Research by Lowe and Weder (2002) demonstrates that related compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes exhibit significant photoluminescence. This characteristic is particularly pronounced in crystalline solids and low-viscosity molecular solutions, indicating potential applications in photophysical materials and light-emitting devices (Lowe & Weder, 2002).
Radiopharmaceutical Applications
The synthesis of 1-(2′-[18F]-fluoroethoxy)-2,5-bis(4′-methoxystyryl)benzene (18F-FESB), a related compound, has been investigated for use as a novel PET tracer for β-amyloid plaques. This research indicates potential applications in neuroimaging and diagnostics for conditions like Alzheimer's disease (Kumar et al., 2005).
Synthesis of Nonsymmetric Pillar[5]arenes
Research by Kou et al. (2010) on the catalytic cyclocondensation of related compounds, like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, suggests that this compound could be useful in the synthesis of nonsymmetric pillar[5]arenes. These compounds have applications in host-guest chemistry and molecular recognition (Kou et al., 2010).
Organic Synthesis Intermediates
A study on 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an intermediate related to this compound, demonstrates its importance in organic synthesis. It can be used to introduce various functional groups in the pharmaceutical industry and in the preparation of organic materials (We, 2015).
Luminescent Properties in Lanthanide Complexes
Research involving 4-benzyloxy benzoic acid derivatives, similar to this compound, indicates their potential application in luminescent lanthanide complexes. Such compounds can significantly influence the photophysical properties of these complexes, suggesting applications in materials science and optoelectronics (Sivakumar et al., 2010).
Propiedades
IUPAC Name |
1-methoxy-3-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHAQZODPXEMNF-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)